molecular formula C20H22N2O4 B2819202 4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922000-51-9

4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2819202
CAS No.: 922000-51-9
M. Wt: 354.406
InChI Key: HJGBBSRDCDJSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a benzamide derivative featuring a tetrahydrobenzooxazepin core linked to an isopropoxy-substituted benzamide moiety.

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(2)26-16-7-4-14(5-8-16)19(23)21-15-6-9-18-17(12-15)20(24)22(3)10-11-25-18/h4-9,12-13H,10-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGBBSRDCDJSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzamide core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the isopropoxy group: This step involves the alkylation of the benzamide with isopropyl alcohol under basic conditions.

    Construction of the tetrahydrobenzo[f][1,4]oxazepin-7-yl moiety: This is often the most complex step, involving cyclization reactions that may require specific catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heterocyclic Core Modifications

The tetrahydrobenzooxazepin ring in the target compound differs from triazole derivatives (e.g., compounds [7–9] from ) in electronic and steric properties. Triazole-based compounds exhibit tautomerism between thione and thiol forms, which influences their reactivity and binding interactions . In contrast, the oxazepin core in the target compound provides a seven-membered ring with an oxygen atom, likely enhancing conformational flexibility and solubility compared to rigid triazole systems.

Table 1: Comparison of Heterocyclic Cores
Compound Class Core Structure Key Features Spectral Confirmation Methods
Target Compound Tetrahydrobenzooxazepin Oxygen-containing 7-membered ring NMR (C=O at ~168 ppm), IR (C=O stretch ~1660 cm⁻¹)
Triazole Derivatives [7–9] 1,2,4-Triazole Sulfonyl-phenyl substituents, tautomerism IR (C=S ~1250 cm⁻¹, no S-H bands)
Ethyl Benzoates () Benzoate ester Phenethylamino/phenethoxy substituents ¹H-NMR (ethyl ester ~1.3 ppm)

Substituent Effects

The isopropoxy group in the target compound’s benzamide moiety is an electron-donating substituent, which may enhance metabolic stability compared to electron-withdrawing groups (e.g., sulfonyl or halogen substituents in ). For example, sulfonyl groups in compounds [7–9] increase polarity but may reduce membrane permeability . Similarly, ethyl benzoate derivatives () with thio or oxygen linkers (e.g., I-6373 vs. I-6473) demonstrate how sulfur/oxygen substitution alters electronic profiles and bioavailability .

Spectral Characterization

Key spectral techniques for structural elucidation include:

  • IR Spectroscopy : Confirmation of C=O (1660–1682 cm⁻¹) and absence/presence of tautomeric bands (e.g., S-H at ~2500–2600 cm⁻¹ in triazoles).
  • NMR : ¹³C-NMR signals for carbonyl groups (~168 ppm) and aromatic carbons (~120–150 ppm).

Research Implications and Gaps

However, the absence of direct pharmacological or toxicological data in the provided evidence highlights the need for further studies. Comparative toxicity profiles could leverage frameworks like the Toxics Release Inventory (TRI) for environmental risk assessment .

Q & A

Q. What are the key structural features influencing the reactivity and biological activity of this compound?

The compound contains a tetrahydrobenzo[f][1,4]oxazepine core, an amide linker, and an isopropoxy group. The oxazepine ring’s rigidity and hydrogen-bonding capacity (via the amide group) are critical for interactions with biological targets like kinases. The isopropoxy group enhances lipophilicity, affecting solubility and membrane permeability . Structural analogs with similar frameworks show kinase inhibition, suggesting these moieties are pharmacophores .

Q. What synthetic strategies are recommended for preparing this compound?

Synthesis typically involves:

  • Step 1: Construction of the tetrahydrobenzo[f][1,4]oxazepin-5-one core via cyclization of substituted aminophenols with carbonyl reagents (e.g., diketones or esters) under acidic conditions .
  • Step 2: Coupling the oxazepine intermediate with 4-isopropoxybenzamide via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Step 3: Purification via column chromatography or recrystallization, with yields optimized by controlling reaction temperatures (60–80°C) and solvent polarity .

Q. How can researchers validate the compound’s biological activity in preliminary assays?

  • In vitro kinase inhibition assays: Use recombinant kinases (e.g., RIP1 kinase) and measure IC₅₀ values via fluorescence polarization or ADP-Glo™ assays .
  • Cytotoxicity screening: Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays, comparing results to structural analogs for activity trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Variation of substituents: Replace the isopropoxy group with methoxy, ethoxy, or halogenated groups to assess effects on solubility and target binding .
  • Oxazepine ring modifications: Introduce methyl or trifluoromethyl groups at the 4-position to evaluate steric and electronic impacts on kinase selectivity .
  • Data analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity trends in kinase active sites .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Reproducibility checks: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal validation: Confirm kinase inhibition via Western blotting (phospho-substrate detection) alongside enzymatic assays .
  • Meta-analysis: Compare data from PubChem BioAssay (AID 743255) and ChEMBL to identify consensus on activity thresholds .

Q. What methodologies are used to assess the compound’s pharmacokinetic properties?

  • Solubility and stability: Perform shake-flask solubility tests in PBS (pH 7.4) and monitor degradation via HPLC under simulated physiological conditions .
  • Metabolic stability: Use liver microsomes (human or rodent) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
  • Plasma protein binding: Employ equilibrium dialysis or ultrafiltration to quantify free fraction .

Q. How can in vivo efficacy studies be designed for this compound?

  • Animal models: Use xenograft mice implanted with kinase-dependent tumors (e.g., HT-29 for RIP1 kinase) .
  • Dosing regimen: Administer orally (10–50 mg/kg/day) and monitor tumor volume via caliper measurements; compare to reference inhibitors (e.g., necrostatin-1) .
  • Toxicity endpoints: Measure ALT/AST levels and body weight changes to assess hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.